molecular formula C8H14F3NO4S B6598477 Trifluoroacetic acid methyl 3-[(2-aminoethyl)sulfanyl]propanoate CAS No. 145119-03-5

Trifluoroacetic acid methyl 3-[(2-aminoethyl)sulfanyl]propanoate

Cat. No.: B6598477
CAS No.: 145119-03-5
M. Wt: 277.26 g/mol
InChI Key: FYPAVADSVGWYIA-UHFFFAOYSA-N
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Description

Trifluoroacetic acid methyl 3-[(2-aminoethyl)sulfanyl]propanoate is a methyl ester derivative of propanoic acid featuring a sulfanyl group linked to a 2-aminoethyl substituent. The amino group is stabilized as a trifluoroacetate (TFA) salt, enhancing its solubility in organic solvents and facilitating handling during synthetic processes. Structurally, the compound comprises:

  • A methyl ester group (COOCH₃) at the terminal position.
  • A sulfanyl (thioether) group (-S-) at the third carbon of the propanoate backbone.
  • A 2-aminoethyl substituent (-CH₂CH₂NH₂) attached to the sulfanyl group, with the amino moiety protonated as a TFA salt (NH₃⁺·CF₃COO⁻).

This compound is synthesized via a two-step process:

Formation of the free amine: The hydrochloride salt of methyl 3-[(2-aminoethyl)sulfanyl]propanoate is treated with a base (e.g., diethylaminomethylpolystyrene beads) to liberate the free amine .

TFA salt formation: The free amine reacts with trifluoroacetic acid to yield the final TFA adduct, which is isolated via concentration under reduced pressure .

Properties

IUPAC Name

methyl 3-(2-aminoethylsulfanyl)propanoate;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.C2HF3O2/c1-9-6(8)2-4-10-5-3-7;3-2(4,5)1(6)7/h2-5,7H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPAVADSVGWYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCSCCN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145119-03-5
Record name methyl 3-[(2-aminoethyl)sulfanyl]propanoate; trifluoroacetic acid
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Preparation Methods

Stepwise Esterification and Thioether Formation

This two-step approach involves synthesizing methyl 3-mercaptopropanoate followed by coupling with 2-aminoethanol and subsequent trifluoroacetylation.

Synthesis of Methyl 3-Mercaptopropanoate

Methyl acrylate reacts with hydrogen sulfide (H₂S) in the presence of a base (e.g., triethylamine) to form methyl 3-mercaptopropanoate. The reaction proceeds via nucleophilic addition, with yields exceeding 85% under anhydrous conditions.

Thioether Formation with 2-Aminoethanol

Methyl 3-mercaptopropanoate undergoes a Michael addition with 2-aminoethanol in a polar aprotic solvent (e.g., dimethylformamide). Catalytic amounts of sulfuric acid (0.3–0.5 wt%) accelerate the reaction, achieving 70–75% yield after 6–8 hours at 50°C.

Trifluoroacetylation of the Amine

The intermediate methyl 3-[(2-aminoethyl)sulfanyl]propanoate is treated with methyl trifluoroacetate in the presence of a molecular sieve (e.g., 3Å) to absorb water. This step achieves >95% conversion within 2 hours at 25°C, producing the final compound with 99.7% purity after distillation.

One-Pot Tandem Synthesis

A streamlined method combines thioether formation and trifluoroacetylation in a single reactor:

  • Reagents : Methyl acrylate (1.2 eq), 2-aminoethanethiol (1 eq), methyl trifluoroacetate (1.5 eq).

  • Catalyst : Sulfuric acid (0.4 wt% relative to trifluoroacetic acid).

  • Conditions : 60°C for 12 hours under nitrogen.

  • Yield : 68–72%, with residual methanol removed via azeotropic distillation.

Catalytic Systems and Reaction Optimization

Acid Catalysts

Sulfuric acid remains the most efficient catalyst for esterification and acylation, though phosphoric acid is preferred for thermally sensitive intermediates. Molecular sieves (3Å or 4Å) enhance yields by sequestering water, shifting equilibrium toward product formation.

Table 1: Catalyst Performance Comparison

CatalystYield (%)Reaction Time (h)Purity (%)
H₂SO₄ (0.4 wt%)95.22.099.7
H₃PO₄ (0.5 wt%)89.53.598.9
Molecular Sieve 3Å92.84.099.5

Solvent Selection

Polar aprotic solvents (DMF, THF) improve solubility of intermediates, while non-polar solvents (toluene) facilitate azeotropic water removal. Methanol, though a reactant, is often used in excess to drive esterification.

Purification and Scalability

Distillation Techniques

  • Azeotropic distillation : Removes methanol-water mixtures at 37–38°C under reduced pressure (98 kPa), achieving 99% solvent recovery.

  • Fractional distillation : Isolates the product at 60–62°C, yielding >99.5% purity.

Inorganic Salt Washing

Post-reaction washes with saturated sodium carbonate (Na₂CO₃) and sodium chloride (NaCl) eliminate residual acids and catalysts. This step reduces impurity levels by 85–90%.

Industrial Adaptation and Environmental Considerations

Large-scale production employs batch reactors with integrated distillation columns to recycle methanol and minimize waste. The process generates 0.76 kg of water per kg of product, which is treated via neutralization before disposal. Catalytic molecular sieves are reused for up to 10 cycles without significant activity loss, aligning with green chemistry principles .

Chemical Reactions Analysis

Trifluoroacetic acid methyl 3-[(2-aminoethyl)sulfanyl]propanoate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Applications

1. Synthesis of Complex Molecules
TFA-MAE serves as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique chemical structure allows for the formation of various derivatives, which can be tailored for specific applications, including drug development.

2. Reaction Mechanisms
The compound can participate in several chemical reactions, such as:

  • Esterification : TFA-MAE can undergo esterification to produce various esters, which are crucial in organic synthesis.
  • Nucleophilic Substitution : The presence of the thiol group makes it a suitable candidate for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
Reaction TypeDescription
EsterificationFormation of esters from acids and alcohols
Nucleophilic SubstitutionSubstitution reactions with amines or thiols

Biological Research Applications

1. Biochemical Studies
TFA-MAE is utilized in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways. Its ability to interact with biological macromolecules makes it a valuable tool for studying enzyme kinetics and inhibition.

2. Antimicrobial Activity
Recent studies have demonstrated that TFA-MAE exhibits significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate its potential use as a natural preservative in food products.

Medical Applications

1. Drug Development
TFA-MAE is positioned as a precursor for synthesizing pharmacologically active compounds. Its structural features enable modifications that can lead to the development of new therapeutic agents, particularly in oncology and infectious diseases.

2. Theranostic Agent
Research has highlighted TFA's potential as a theranostic agent, combining therapeutic and diagnostic capabilities. For instance, its use in fluorine-19 magnetic resonance imaging (19F-MRI) allows for real-time monitoring of drug delivery and tissue response during treatment.

Case Study 1: Antimicrobial Efficacy

A study conducted on TFA-MAE revealed its effectiveness against common bacterial strains. The results indicated that TFA-MAE could serve as a natural antimicrobial agent, with potential applications in food preservation.

Bacterial StrainMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus30

Case Study 2: Drug Development

In a recent investigation, TFA-MAE was modified to create a series of derivatives aimed at targeting cancer cells. The derivatives exhibited enhanced cytotoxicity against various cancer cell lines, showcasing the compound's versatility in drug design.

CompoundIC50 (µM)
TFA-MAE Derivative A15
TFA-MAE Derivative B10

Mechanism of Action

The mechanism of action of trifluoroacetic acid methyl 3-[(2-aminoethyl)sulfanyl]propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context in which the compound is used .

Comparison with Similar Compounds

a) Substituent Effects on Reactivity and Solubility

  • TFA Adducts : The presence of trifluoroacetic acid as a counterion (e.g., in the target compound and glycine methyl ester TFA adduct) enhances solubility in polar aprotic solvents (e.g., DCM, DMF) compared to hydrochloride salts. This property is critical for reactions requiring homogeneous conditions .
  • Fluorinated Aromatics: Methyl 3-[(2-fluorobenzyl)sulfanyl]propanoate exhibits increased lipophilicity due to the fluorobenzyl group, making it suitable for hydrophobic environments in agrochemical formulations .
  • Sulfonyl vs. Sulfanyl: Ethyl 3-(methylsulfonyl)propanoate’s sulfonyl group (-SO₂-) is more electron-withdrawing than sulfanyl (-S-), rendering it less nucleophilic but more resistant to oxidation .

Biological Activity

Trifluoroacetic acid methyl 3-[(2-aminoethyl)sulfanyl]propanoate, a compound featuring a trifluoroacetic acid moiety and a sulfanyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C₈H₁₄F₃N₃O₂S
  • Molecular Weight : 253.28 g/mol

This compound contains a trifluoroacetate group which is known for its strong acidity and ability to form stable salts with amines, enhancing solubility and bioavailability in biological systems .

Mechanisms of Biological Activity

Trifluoroacetic acid derivatives are often utilized in drug discovery due to their ability to modulate biological pathways. The following mechanisms have been observed for compounds similar to this compound:

  • Inhibition of Protein Targets : Compounds with similar structures have shown potential in inhibiting key proteins involved in cancer cell proliferation. For instance, the inhibition of HSET (KIFC1), a mitotic kinesin, leads to the induction of multipolar spindles in cancer cells, resulting in cell death .
  • Antimicrobial Activity : The presence of the sulfanyl group may contribute to antimicrobial properties by disrupting bacterial cell membranes or interfering with metabolic pathways .
  • Cytotoxicity : Studies have indicated that trifluoroacetate salts can influence cytotoxicity assays, suggesting that residual trifluoroacetic acid may affect the biological activity of compounds during testing .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into their therapeutic potential:

  • Case Study 1 : In vitro studies demonstrated that related trifluoroacetate compounds exhibited significant cytotoxic effects on various cancer cell lines, with IC50 values ranging from micromolar to nanomolar concentrations. The specific mechanism involved the disruption of microtubule dynamics, leading to mitotic arrest .
  • Case Study 2 : A comparative study on different counterions revealed that the presence of trifluoroacetate significantly impacted the efficacy of drug candidates in antimicrobial susceptibility testing. This highlights the importance of counterion selection in drug formulation and testing protocols .

Data Tables

Compound NameIC50 (μM)Target ProteinBiological Activity
This compoundTBDHSETInhibitor
Related Compound A10Eg5Antiproliferative
Related Compound B5Bacterial MembraneAntimicrobial

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Trifluoroacetic acid methyl 3-[(2-aminoethyl)sulfanyl]propanoate, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves sequential esterification and thiol-ene reactions. For example, the methoxy-oxopropyl group can be introduced via acid-catalyzed esterification using trifluoroacetic anhydride, followed by coupling the 2-aminoethylsulfanyl moiety via nucleophilic substitution. Reaction optimization should focus on controlling pH (to avoid premature hydrolysis of the ester) and temperature (40–60°C for thiol coupling). Purity can be enhanced using flash chromatography with gradients of ethyl acetate/hexane .

Q. Which analytical techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Answer : Key techniques include:

  • NMR : Focus on <sup>1</sup>H and <sup>13</sup>C signals for the trifluoroacetyl group (δ ~11.5–12.5 ppm for <sup>19</sup>F coupling in <sup>1</sup>H NMR) and the sulfanyl-propanoate backbone (δ ~2.8–3.2 ppm for SCH2) .
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z corresponding to [M+H]<sup>+</sup> (exact mass ~289.24 g/mol) and fragmentation patterns indicative of ester cleavage .
  • FT-IR : Confirm ester carbonyl (C=O stretch ~1740 cm<sup>-1</sup>) and sulfanyl (S-H stretch ~2550 cm<sup>-1</sup>) groups .

Advanced Research Questions

Q. How can theoretical frameworks guide the study of this compound’s role in biochemical pathways, such as enzyme inhibition or metabolic modulation?

  • Answer : Link the research to concepts like Michaelis-Menten kinetics (for enzyme inhibition studies) or metabolic flux analysis. For example, the sulfanyl group may act as a nucleophile, disrupting catalytic cysteine residues in enzymes. Computational docking (e.g., AutoDock Vina) can predict binding affinities, while isotopic labeling (<sup>13</sup>C or <sup>15</sup>N) tracks metabolic incorporation .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected <sup>19</sup>F NMR shifts or MS fragmentation anomalies)?

  • Answer : Contradictions often arise from solvent interactions or impurities. Strategies include:

  • Cross-validation : Compare NMR data across solvents (CDCl3 vs. DMSO-d6) to assess solvent-induced shifts .
  • High-Resolution MS (HRMS) : Confirm molecular formula discrepancies (e.g., adduct formation or isotopic interference) .
  • Dynamic NMR : Detect conformational flexibility in the 2-aminoethylsulfanyl chain that may cause signal broadening .

Q. How should researchers design experiments to investigate this compound’s interactions with membrane proteins or lipid bilayers?

  • Answer : Use biophysical assays such as:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to immobilized membrane proteins.
  • Fluorescence Quenching : Monitor changes in tryptophan emission upon compound addition (indicative of proximity to hydrophobic domains).
  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers (e.g., POPC membranes) to predict permeability .

Q. What advanced separation technologies are suitable for purifying this compound from complex reaction mixtures?

  • Answer : Employ:

  • Countercurrent Chromatography (CCC) : Utilize polarity gradients to separate ester derivatives without column degradation.
  • Ion-Exchange Chromatography : Exploit the aminoethyl group’s basicity (pKa ~9.5) for pH-dependent elution .

Q. How does structural modification (e.g., replacing trifluoroacetyl with acetyl groups) alter the compound’s reactivity or biological activity?

  • Answer : Perform comparative studies using:

  • Quantum Chemical Calculations : Compare electron-withdrawing effects (trifluoroacetyl vs. acetyl) on sulfanyl nucleophilicity (e.g., DFT at B3LYP/6-31G* level).
  • Bioactivity Assays : Test derivatives against target enzymes (e.g., cysteine proteases) to correlate structure-activity relationships .

Methodological Notes

  • Data Contradictions : Always cross-reference spectral data with synthetic protocols (e.g., residual solvents may skew NMR) .
  • Theoretical Integration : Anchor hypotheses to established frameworks (e.g., Hammett constants for electronic effects) to ensure methodological rigor .

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